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Compound of Interest

Compound Name: 6-Phenyl-1-hexanol

Cat. No.: B016827

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for 6-Phenyl-1-
hexanol and its structural analogs: 4-Phenyl-1-butanol, 5-Phenyl-1-pentanol, and 3-Methyl-5-
phenylpentan-1-ol. The information presented is intended to aid in the cross-validation of
analytical methods and facilitate the identification and differentiation of these compounds in
complex matrices.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Phenyl-1-hexanol and its alternatives is
presented below. These properties are fundamental for developing appropriate analytical
methodologies, particularly for chromatographic separations.
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3-Methyl-5-
6-Phenyl-1- 4-Phenyl-1- 5-Phenyl-1-
Property phenylpentan-
hexanol butanol pentanol
1-ol
Molecular
Ci12H1s80 C10H140 C11H160 Ci12H180
Formula
Molecular Weight  178.27 g/mol [1] 150.22 g/mol [2] 164.24 g/mol [3] 178.27 g/mol
N , 154-155°Cat11 140-142°Cat14 155°Cat?20 260 °C at 760
Boiling Point
mmHg[4] mmHg[5] mmHg[6] mmHg
) 0.953g/mLat25 0.984g/mLat20 0.975g/mL at 25
Density 0.957 g/cm3
°C[4] °C[5] °C[6]
Refractive Index n20/D 1.511[4] n20/D 1.521[5] n20/D 1.516([6] 1.511

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from Nuclear Magnetic
Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass
Spectrometry (MS) for 6-Phenyl-1-hexanol and its analogs.

'H NMR Spectral Data (CDCI3)
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Compound

Chemical Shift (6) ppm

6-Phenyl-1-hexanol

7.29 - 7.15 (m, 5H, Ar-H), 3.64 (t, 2H, -CH20H),
2.61 (t, 2H, Ar-CHz-), 1.68 - 1.54 (m, 4H, -CHz-),
1.40 - 1.31 (m, 4H, -CHz-)

4-Phenyl-1-butanol

7.27 - 7.14 (m, 5H, Ar-H), 3.619 (t, 2H, -
CH20H), 2.62 (t, 2H, Ar-CHz-), 1.68 - 1.56 (m,
4H, -CH2CH2-)[7]

5-Phenyl-1-pentanol

7.28 - 7.15 (m, 5H, Ar-H), 3.63 (t, 2H, -CH20H),
2.62 (t, 2H, Ar-CHz-), 1.68 - 1.57 (m, 4H, -CHz-),
1.42 - 1.34 (m, 2H, -CH2-)[8]

3-Methyl-5-phenylpentan-1-ol

7.28 - 7.15 (m, 5H, Ar-H), 3.70 - 3.55 (m, 2H, -
CH20H), 2.65 - 2.50 (m, 2H, Ar-CHz-), 1.70 -
1.50 (m, 3H), 1.30 - 1.15 (m, 2H), 0.93 (d, 3H, -
CHs)

13C NMR Spectral Data (CDClz)

Compound

Chemical Shift (d) ppm

6-Phenyl-1-hexanol

142.8 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH),
125.6 (Ar-CH), 62.9 (-CH20H), 35.9 (Ar-CHz-),
32.6, 31.4, 29.1, 25.7 (-CHa-)

4-Phenyl-1-butanol

142.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH),
125.7 (Ar-CH), 62.7 (-CH20H), 35.7 (Ar-CHz-),
32.3, 28.6 (-CH2-)[9]

5-Phenyl-1-pentanol

142.7 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH),
125.6 (Ar-CH), 62.9 (-CHz0H), 35.9 (Ar-CHz-),
32.5, 31.3, 25.8 (-CHz-)

3-Methyl-5-phenylpentan-1-ol

142.9 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH),
125.5 (Ar-CH), 61.0 (-CH20H), 41.5, 36.3, 33.8,
29.6, 19.4 (-CHs)

FTIR Spectral Data (Liquid Film)
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Compound

Key Absorption Bands (cm™?)

6-Phenyl-1-hexanol

3330 (O-H stretch, broad), 3025 (Ar C-H
stretch), 2930, 2855 (Aliphatic C-H stretch),
1605, 1495, 1454 (Ar C=C stretch), 1058 (C-O
stretch)[10]

4-Phenyl-1-butanol

3330 (O-H stretch, broad), 3026 (Ar C-H
stretch), 2932, 2858 (Aliphatic C-H stretch),
1604, 1496, 1454 (Ar C=C stretch), 1056 (C-O
stretch)[2]

5-Phenyl-1-pentanol

3330 (O-H stretch, broad), 3025 (Ar C-H
stretch), 2931, 2857 (Aliphatic C-H stretch),
1604, 1496, 1454 (Ar C=C stretch), 1057 (C-O
stretch)[3][11]

3-Methyl-5-phenylpentan-1-ol

3340 (O-H stretch, broad), 3026 (Ar C-H
stretch), 2927, 2858 (Aliphatic C-H stretch),
1604, 1496, 1454 (Ar C=C stretch), 1045 (C-O
stretch)

Compound

Major Fragments (m/z) and Relative
Intensities

6-Phenyl-1-hexanol

178 (M+), 160, 145, 131, 117, 104, 91 (base
peak), 77

4-Phenyl-1-butanol

150 (M+), 132, 117, 104, 91 (base peak), 77[2]
[5]

5-Phenyl-1-pentanol

164 (M*), 146, 131, 117, 104, 91 (base peak),
77[12][13]

3-Methyl-5-phenylpentan-1-ol

178 (M+), 160, 133, 117, 105, 91 (base peak),
77

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.6
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.
Data was collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer (operating at 100 MHz for 13C). Spectra were obtained with 1024 scans, a
spectral width of 240 ppm, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A single drop of the neat liquid sample was placed between two
polished sodium chloride (NaCl) plates to form a thin capillary film.

» Data Acquisition: The FTIR spectra were recorded on an FTIR spectrometer equipped with a
deuterated triglycine sulfate (DTGS) detector. Each spectrum was an average of 32 scans
collected at a resolution of 4 cm~1 over the range of 4000 to 400 cm~1. A background
spectrum of the clean NacCl plates was recorded and automatically subtracted from the
sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A 1 pL aliquot of a 100 ppm solution of the analyte in dichloromethane
was injected into the GC-MS system.

o Gas Chromatography: The separation was performed on a gas chromatograph equipped
with a 30 m x 0.25 mm i.d. x 0.25 um film thickness HP-5ms (5% phenyl methyl siloxane)
capillary column. The oven temperature was programmed from an initial temperature of 50°C
(held for 2 minutes) to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. Helium
was used as the carrier gas at a constant flow rate of 1 mL/min. The injection was performed
in splitless mode.
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o Mass Spectrometry: The mass spectrometer was operated in electron ionization (ElI) mode at
70 eV. The ion source temperature was maintained at 230°C and the quadrupole
temperature at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-
450.

Visualizations
Analytical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical data for

6-Phenyl-1-hexanol.
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Analytical data cross-validation workflow.

Logical Relationship of Analytes

This diagram shows the structural relationship between 6-Phenyl-1-hexanol and its analogs,
highlighting the differences in their alkyl chain length and substitution.
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Structural relationships of the compared phenylalkanols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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